1,5-Bis(4-bromophenoxy)pentane
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Overview
Description
1-Bromo-4-[5-(4-bromophenoxy)pentoxy]benzene is a versatile chemical compound with a unique structure that finds applications in various fields such as organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of bromine atoms and ether linkages, which contribute to its reactivity and functionality.
Preparation Methods
The synthesis of 1-Bromo-4-[5-(4-bromophenoxy)pentoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-bromophenol with 1,5-dibromopentane to form 4-bromophenoxy pentane. This intermediate is then reacted with 1-bromo-4-hydroxybenzene under specific conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-4-[5-(4-bromophenoxy)pentoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The ether linkages can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-Bromo-4-[5-(4-bromophenoxy)pentoxy]benzene is used in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is utilized in the design and development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[5-(4-bromophenoxy)pentoxy]benzene involves its interaction with molecular targets through its bromine atoms and ether linkages. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the activity of enzymes, receptors, or other biomolecules. The specific pathways involved depend on the context of its application, such as in drug development or material design.
Comparison with Similar Compounds
1-Bromo-4-[5-(4-bromophenoxy)pentoxy]benzene can be compared with similar compounds like:
1-Bromo-4-(pentyloxy)benzene: This compound has a similar structure but lacks the additional bromine atom and ether linkage, making it less reactive in certain contexts.
4-Bromophenyl methyl sulfone: This compound contains a sulfone group instead of an ether linkage, leading to different reactivity and applications.
The unique structure of 1-Bromo-4-[5-(4-bromophenoxy)pentoxy]benzene, with its multiple bromine atoms and ether linkages, makes it particularly useful in applications requiring specific reactivity and functionality.
Properties
IUPAC Name |
1-bromo-4-[5-(4-bromophenoxy)pentoxy]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Br2O2/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11H,1-3,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNYVMYBSDSVDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCOC2=CC=C(C=C2)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Br2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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